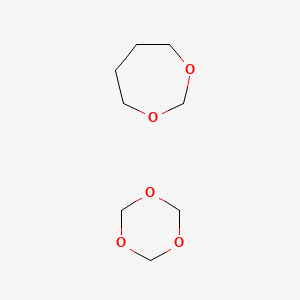

Poly(oxymethylene-co-1,3-dioxepane)

Beschreibung

Contextualization of Polyoxymethylene Copolymers in Polymer Science

Polyoxymethylene (POM), also known as polyacetal or polyformaldehyde, is a high-performance engineering thermoplastic characterized by its high stiffness, low friction, and excellent dimensional stability. wikipedia.orgkdfeddersen.com These polymers consist of a repeating -(CH₂O)- backbone and are known for their high crystallinity, which contributes to their desirable mechanical properties. wikipedia.orgresearchgate.net In the realm of polymer science, POMs are classified into two main groups: homopolymers and copolymers. kloner3d.com

POM homopolymers are synthesized from the direct polymerization of anhydrous formaldehyde (B43269). wikipedia.org While they exhibit high stiffness and strength, they can be susceptible to thermal degradation. kloner3d.com To enhance thermal stability and chemical resistance, comonomers are introduced into the polyoxymethylene chain, creating POM copolymers. kloner3d.com This copolymerization disrupts the uniform chain structure slightly, which can lead to a lower melting point and crystallinity compared to homopolymers, but significantly improves processing stability and resistance to hot water and alkaline solutions. kloner3d.comfluorocarbon.co.uk

The incorporation of comonomers is a key strategy to tailor the properties of polyacetals for specific applications. Common comonomers include ethylene (B1197577) oxide, 1,3-dioxolane (B20135), and, the focus of this article, 1,3-dioxepane (B1593757). wikipedia.orggoogle.com These copolymers are valued in applications demanding high performance, such as in the automotive, electronics, and consumer goods industries for components like gears, bearings, and fasteners. wikipedia.orgyoutube.com

Historical Development and Evolution of Poly(oxymethylene) Copolymer Chemistry

The journey of polyoxymethylene began with the work of German chemist Hermann Staudinger in the 1920s. wikipedia.orgfluorocarbon.co.ukbiopolymermaterials.com.sg Staudinger, who would later receive the Nobel Prize in Chemistry in 1953 for his research on macromolecules, was the first to discover POM. wikipedia.orgspecialchem.com However, the initial polymers lacked sufficient thermal stability to be commercially viable. wikipedia.orgkloner3d.com

The commercialization of POM was achieved in the mid-20th century. In 1952, researchers at DuPont successfully synthesized a heat-stable version of POM homopolymer, which they commercialized under the brand name Delrin in 1960. wikipedia.orgkloner3d.com This breakthrough was made possible by the discovery that reacting the unstable hemiacetal end-groups with acetic anhydride (B1165640) resulted in a thermally stable, melt-processable plastic. wikipedia.org

Shortly after, in 1962, Celanese (now part of Celanese Corporation) introduced the first POM copolymer, produced through an acid-catalyzed process. biopolymermaterials.com.sgspecialchem.com This marked a significant evolution in polyacetal chemistry, offering a material with improved processing characteristics and chemical resistance. kloner3d.com The process for creating copolymers typically involves the polymerization of trioxane (B8601419) (the cyclic trimer of formaldehyde) with a comonomer. wikipedia.org Over the years, other chemical companies like Hoechst (with Hostaform), BASF (with Ultraform), and Polyplastics (with Duracon) also entered the market, contributing to the ongoing development and diversification of POM copolymers. kloner3d.com

Significance of 1,3-Dioxepane as a Comonomer in Polyacetal Systems

The selection of a comonomer in the synthesis of polyacetal copolymers is crucial as it directly influences the final properties of the polymer. 1,3-Dioxepane, also known as butanediol (B1596017) formal, is a seven-membered cyclic ether that can be used as a comonomer in the production of POM. google.comgoogle.com The incorporation of 1,3-dioxepane introduces longer, more flexible -(CH₂)₄-O- units into the rigid polyoxymethylene backbone.

The general process for producing POM copolymers involves the cationic ring-opening copolymerization of 1,3,5-trioxane (B122180) with a cyclic ether or acetal (B89532). acs.org In the case of Poly(oxymethylene-co-1,3-dioxepane) (B12105934), the 1,3-dioxepane ring is opened and integrated into the growing polymer chain. This process is typically initiated by an acid catalyst, such as boron trifluoride etherate (BF₃OEt₂). wikipedia.org

The presence of 1,3-dioxepane units serves to interrupt the regular sequence of oxymethylene units, which is key to enhancing the thermal stability of the copolymer. The C-C bonds within the butoxy portion of the opened dioxepane are more stable than the C-O bonds of the polyoxymethylene chain, effectively acting as "stoppers" to prevent the unzipping depolymerization that can occur in POM homopolymers. This results in a polymer with improved resistance to degradation at elevated temperatures.

Overview of Current Research Trends in Poly(oxymethylene-co-1,3-dioxepane)

Current research on polyoxymethylene copolymers, including those with 1,3-dioxepane, is focused on several key areas aimed at enhancing performance and expanding applications. A significant trend is the investigation of crystallization behavior and its influence on the final mechanical and thermal properties of the material. researchgate.netmdpi.com Studies explore how processing conditions and the incorporation of nucleating agents can modify the crystallization kinetics, leading to finer spherulite structures and improved properties. mdpi.com

Another area of active research is the development of polyoxymethylene-based blends and composites to achieve specific functionalities. For instance, the incorporation of elastomers is being explored to improve the toughness and impact resistance of POM. core.ac.uk Furthermore, the addition of reinforcing fillers, such as fibers, is being investigated to enhance the mechanical strength and stiffness of POM for demanding structural applications. nih.govresearchgate.net

There is also growing interest in the synthesis of novel polyoxymethylene-based copolymers and block copolymers for advanced applications. For example, research is being conducted on the synthesis of degradable copolymers using monomers like 2-methylene-1,3-dioxepane (B1205776) for potential biomedical applications. rsc.orgrsc.org Additionally, the development of hydroxy-terminated polyoxymethylene-co-polyoxyalkylene multi-block telechels is being explored as building blocks for new polyurethane materials. nih.gov These research efforts highlight the ongoing drive to innovate and expand the capabilities of polyoxymethylene-based materials.

Eigenschaften

CAS-Nummer |

25214-85-1 |

|---|---|

Molekularformel |

C8H16O5 |

Molekulargewicht |

192.21 g/mol |

IUPAC-Name |

1,3-dioxepane;1,3,5-trioxane |

InChI |

InChI=1S/C5H10O2.C3H6O3/c1-2-4-7-5-6-3-1;1-4-2-6-3-5-1/h1-5H2;1-3H2 |

InChI-Schlüssel |

AYLMAELYADLOEC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCOCOC1.C1OCOCO1 |

Verwandte CAS-Nummern |

25214-85-1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Poly Oxymethylene Co 1,3 Dioxepane

Ring-Opening Copolymerization (ROP) Routes

Ring-opening polymerization (ROP) is the principal strategy for synthesizing poly(oxymethylene-co-1,3-dioxepane) (B12105934). This method involves the opening of cyclic monomers, specifically 1,3,5-trioxane (B122180) (a cyclic trimer of formaldehyde) and a comonomer like 1,3-dioxepane (B1593757), to form a linear polymer chain. acs.orggoogle.com The incorporation of comonomers such as 1,3-dioxepane introduces –(CH2)4O– units into the polyoxymethylene backbone, which enhances the thermal stability of the polymer by interrupting the unzipping degradation mechanism common to POM homopolymers. researchgate.nettandfonline.com

Cationic Ring-Opening Copolymerization (CROP) of Cyclic Acetals

Cationic ring-opening polymerization (CROP) is the most common industrial method for producing polyacetal copolymers. acs.orgacs.org This process is initiated by cationic species that attack the electron-rich oxygen atoms of the cyclic acetal (B89532) monomers, leading to ring cleavage and subsequent propagation of the polymer chain. libretexts.org The polymerization is typically very rapid, occurring within seconds to tens of seconds, and often proceeds in two stages: an initial homogeneous phase followed by a rapid heterogeneous propagation and crystallization step. acs.orgresearchgate.net

The primary monomers used in the synthesis of poly(oxymethylene-co-1,3-dioxepane) are 1,3,5-trioxane (TOX) and 1,3-dioxepane (DXP). acs.orgresearchgate.net TOX serves as the source of the oxymethylene units (–CH2O–), while DXP provides the comonomer units that enhance the polymer's stability. researchgate.nettandfonline.com

The purity of these monomers is critical for a successful polymerization. Impurities, particularly water and other compounds with active hydrogen atoms, can act as chain transfer agents, which can terminate the growing polymer chains and lead to a lower molecular weight of the final product. acs.orggoogle.com Therefore, both TOX and DXP must be rigorously dried and purified before use. acs.org For instance, TOX is often dehydrated by refluxing over sodium, followed by distillation. acs.org Similarly, DXP is typically refluxed over sodium and then distilled to remove any residual impurities. acs.org The total content of impurities in the reaction system is ideally kept at or below 1x10-2 mole percent relative to the total amount of monomers. google.com

The basicity of the monomers also plays a significant role in the copolymerization process. DXP is considerably more basic than TOX, which means it is preferentially protonated and initiated by the cationic catalyst. acs.org This can lead to an initial homopolymerization of DXP, followed by copolymerization with TOX once the DXP concentration decreases. researchgate.netacs.org

The choice of initiator, also referred to as a catalyst, is crucial in CROP as it dictates the initiation and propagation rates of the polymerization. researchgate.netgoogle.com Cationic initiators are the standard for trioxane (B8601419) polymerization. google.com These initiators are typically used in very small quantities, ranging from 0.01 to 1000 ppm. google.com

Brønsted acids are powerful catalysts for the CROP of cyclic acetals. researchgate.netchemrxiv.org Perchloric acid (HClO4), often used as a hydrate, is a common initiator for the bulk copolymerization of TOX and DXP. acs.orgresearchgate.net It is known for its very fast initiation rate, which can sometimes make it challenging to control the reaction on an industrial scale due to the rapid heat release. researchgate.net Triflic acid (TfOH) is another strong Brønsted acid that has been used in the CROP of cyclic acetals, including 1,3,5-trioxane. acs.org These strong acids are effective at protonating the cyclic monomers, thereby initiating the polymerization process. acs.orgacs.org

| Catalyst | Monomers | Key Observations |

| Perchloric Acid (HClO4) | 1,3,5-Trioxane (TOX), 1,3-Dioxepane (DXP) | Initiates rapid bulk copolymerization; reaction proceeds in a two-step process of a homogeneous induction period followed by heterogeneous propagation-crystallization. acs.orgresearchgate.net |

| Triflic Acid (TfOH) | 1,3,5-Trioxane (TOX) | A very strong acid used in the cationic ring-opening polymerization of cyclic acetals. acs.org |

Lewis acids are also widely employed as catalysts in the synthesis of polyoxymethylene copolymers. google.com Boron trifluoride etherate (BF3·OEt2) is a frequently used initiator for the copolymerization of trioxane and dioxolane (a similar cyclic ether to dioxepane). wikipedia.org It functions by accepting an electron pair from the oxygen atom of the cyclic monomer, which weakens the ring structure and facilitates its opening. britannica.comresearchgate.net Other Lewis acids like tin tetrachloride, arsenic pentafluoride, and phosphorus pentafluoride are also suitable initiators. google.com

Phosphotungstic acid (PTA) has been investigated as a catalyst for the copolymerization of TOX with comonomers like 1,3-dioxolane (B20135). researchgate.nettandfonline.comresearchgate.net Studies have shown that PTA can effectively initiate the polymerization, and the optimal catalyst concentration was found to be around 50 ppm in certain systems. tandfonline.com

| Catalyst | Monomers | Key Observations |

| Boron Trifluoride Etherate (BF3·OEt2) | 1,3,5-Trioxane (TOX), Dioxolane | A common Lewis acid catalyst for polyacetal synthesis. wikipedia.org |

| Phosphotungstic Acid (PTA) | 1,3,5-Trioxane (TOX), 1,3-Dioxolane | Acts as an effective initiator; optimal concentration can enhance thermal stability of the resulting copolymer. researchgate.nettandfonline.comresearchgate.net |

| Tin Tetrachloride, Arsenic Pentafluoride, Phosphorus Pentafluoride | 1,3,5-Trioxane (TOX) | Mentioned as suitable Lewis acid initiators for trioxane polymerization. google.com |

While less common than Brønsted or Lewis acids for industrial polyacetal production, transition metal catalysts have been explored for the ring-opening polymerization of various cyclic monomers. britannica.comrsc.org The application of transition metal catalysts in the specific context of poly(oxymethylene-co-1,3-dioxepane) synthesis is not as extensively documented as acid catalysis. However, research into transition metal-catalyzed ROP of other strained cyclic compounds suggests potential for future developments in this area. nih.gov The design of such catalysts often focuses on creating well-defined active sites that can control the polymerization process with high precision. tennessee.edu

Initiator Systems and Catalysis

Heterogeneous Catalysts (e.g., Maghnite-H+)

The use of heterogeneous catalysts offers several advantages in polymerization processes, including ease of separation from the final product and potential for catalyst recycling. Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay, has emerged as an effective and environmentally friendly catalyst for the cationic copolymerization of 1,3,5-trioxane with comonomers like 1,3-dioxolane and ε-caprolactone. researchgate.netlp.edu.ua This "green catalyst" can initiate polymerization in bulk (solvent-free) conditions. researchgate.netlp.edu.ua

The catalytic activity of Maghnite-H+ stems from the presence of protonic acid sites on its surface, which act as initiators for the cationic ring-opening polymerization. researchgate.net The yield of the resulting copolymer is influenced by several factors, including the amount of catalyst used and the reaction time. An increase in the amount of Maghnite-H+ generally leads to a higher copolymer yield, which is attributed to an increased number of initiating active sites. researchgate.net For instance, in the copolymerization of 1,3,5-trioxane and ε-caprolactone, a yield of 46.3% was achieved after 8 hours at 353 K using Maghnite-H+ as a bulk catalyst. lp.edu.ua

The mechanism involves the protonation of the comonomer, followed by ring-opening and propagation as it incorporates into the growing polymer chain. The use of Maghnite-H+ provides a simpler and more sustainable alternative to traditional homogeneous catalysts, which can be toxic and difficult to remove from the final polymer. lp.edu.ua

Polymerization Conditions and Reactor Design

The conditions under which the copolymerization of 1,3,5-trioxane and 1,3-dioxepane is carried out, along with the design of the reactor, are critical in determining the kinetics of the reaction and the properties of the resulting copolymer. acs.orggoogle.com

Bulk copolymerization, conducted in the molten state of the monomers, is a common industrial method for producing polyoxymethylene copolymers. acs.org This solvent-free approach is economically and environmentally advantageous. The reaction is typically initiated by a cationic initiator, such as perchloric acid hydrate, at temperatures around 80°C. acs.org

The process is characterized by two distinct stages: a homogeneous "induction" period followed by a rapid heterogeneous propagation-crystallization step. acs.org During the induction period, the more basic 1,3-dioxepane is preferentially protonated and begins to homopolymerize. acs.org As the concentration of 1,3-dioxepane decreases, the copolymerization with 1,3,5-trioxane becomes more significant. Once the poly(oxymethylene) sequences reach a critical length, they crystallize, leading to the heterogeneous phase of the reaction. acs.org The duration of the induction period is dependent on the initial concentration of 1,3-dioxepane. acs.org

Reactors suitable for bulk polymerization must provide good mixing to ensure homogeneity in the melt and to manage the heat of polymerization. Examples of such reactors include pan reactors, plowshare mixers, tube reactors, and extruders with single or twin screws. google.com

Table 1: Effect of Initial 1,3-Dioxepane (DXP) Content on the Induction Period in Bulk Copolymerization at 80°C (Note: This table is based on conceptual data derived from the description of the polymerization process and is intended for illustrative purposes.)

| Initial DXP/TOX Ratio (w/w) | Induction Period (seconds) |

| 3/97 | Short |

| 5/95 | Moderate |

| 10/90 | Long |

| 20/80 | Very Long |

Solution Copolymerization (e.g., in Cyclohexanone (B45756), 1,2-Dichlorobenzene)

Solution copolymerization offers an alternative to bulk polymerization, providing better control over the reaction temperature and viscosity. In this method, the monomers and initiator are dissolved in an inert solvent. Solvents such as cyclohexanone and 1,2-dichlorobenzene (B45396) have been utilized for the synthesis of poly(oxymethylene-co-1,3-dioxepane). researchgate.netgoogle.com

For instance, solution-precipitation copolymerization of trioxane with 1,3-dioxepane has been carried out in cyclohexanone. researchgate.net This method can lead to higher reaction yields and products with higher molecular weight and a lower content of the unstable fraction compared to copolymerization with other cyclic ethers like 1,3-dioxolane. researchgate.net The choice of solvent is crucial as it can influence the solubility of the monomers and the resulting polymer, as well as the activity of the catalyst. google.com

Precise control of temperature and pressure is paramount in the synthesis of polyoxymethylene copolymers to ensure optimal material properties and prevent thermal degradation. pom-material.comnih.gov For copolymer POM, the recommended processing melt temperature is typically between 190°C and 210°C. pom-material.com Exceeding 220°C can lead to thermal oxidation, discoloration, and a decline in mechanical properties. pom-material.com

During injection molding, a common processing technique, the mold temperature is generally maintained between 70°C and 100°C to achieve good surface finish and dimensional stability. pom-material.com The injection pressure is also a critical parameter, often set between 800 and 1000 bar, though adjustments are necessary based on the specific part geometry. pom-material.com

In laboratory-scale synthesis, the reaction temperature is carefully controlled to manage the polymerization rate and the properties of the resulting copolymer. For example, in the synthesis of polyoxymethylene copolymer/nanohydroxyapatite-g-poly(ε-caprolactone) composites, the compounding was performed in a twin-screw extruder at 210°C, with a subsequent injection molding melt temperature of 210°C and a mold temperature of 95°C. nih.gov

Table 2: Recommended Temperature and Pressure Ranges for Polyoxymethylene Copolymer Processing

| Parameter | Recommended Range |

| Melt Temperature | 190°C - 210°C pom-material.com |

| Mold Temperature | 70°C - 100°C pom-material.com |

| Injection Pressure | 800 - 1000 bar pom-material.com |

Other Polymerization Techniques for Related Dioxepane Systems

While cationic ring-opening polymerization is the primary method for synthesizing poly(oxymethylene-co-1,3-dioxepane), other polymerization techniques are employed for related dioxepane-based monomers, leading to polymers with unique architectures and properties.

Radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals like 2-methylene-1,3-dioxepane (B1205776) (MDO) provides a pathway to aliphatic polyesters that are structurally similar to poly(ε-caprolactone). acs.orgnih.gov This method allows for the introduction of ester linkages into the backbone of vinyl polymers, imparting biodegradability. researchgate.net

The rROP of MDO can be initiated by free radicals, often generated by UV irradiation or thermal initiators. acs.org Unlike conventional vinyl polymerization, the radical attack on the exocyclic double bond of MDO is followed by the opening of the seven-membered ring, resulting in a polyester (B1180765) structure. acs.org However, this process can be accompanied by side reactions, such as intramolecular and intermolecular hydrogen transfer, which can lead to branching in the polymer chain. acs.org

The extent of ring-opening is a critical factor, and in many cases, 100% ring-opening can be achieved. cmu.edu The reactivity of MDO in copolymerizations has been studied extensively. For example, in copolymerization with methyl methacrylate (B99206), the reactivity ratios were determined to be rMDO = 0.057 and rMMA = 34.12, indicating that the methyl methacrylate radical prefers to add to another methyl methacrylate monomer. cmu.edu Similarly, in copolymerization with vinyl acetate, the reactivity ratios were found to be rMDO = 0.14 and rVAc = 1.89. rsc.org These studies are crucial for controlling the composition and, consequently, the properties of the resulting copolymers.

Table 3: Reactivity Ratios for the Radical Copolymerization of 2-Methylene-1,3-dioxepane (MDO) with Vinyl Monomers

| Comonomer | rMDO | rComonomer | Reference |

| Methyl Methacrylate (MMA) | 0.057 | 34.12 | cmu.edu |

| Vinyl Acetate (VAc) | 0.14 | 1.89 | rsc.org |

Controlled Radical Polymerization (e.g., RAFT Polymerization)

While cationic polymerization is the conventional route, controlled radical polymerization techniques have been explored for related systems, offering potential for more complex architectures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization, has been successfully applied to the polymerization of 2-methylene-1,3-dioxepane (MDO), a monomer that undergoes radical ring-opening. cmu.edumdpi.com This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com

In a typical RAFT polymerization of MDO, a chain transfer agent, such as [(ethoxycarbonothioyl)sulfanyl]propanoate (ECTVP), is used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN). mdpi.com The polymerization of MDO in the presence of ECTVP can lead to hyperbranched structures of polycaprolactone (B3415563). mdpi.com The degree of branching can be controlled by adjusting the molar ratio of the monomer to the RAFT agent. mdpi.com

Table 1: RAFT Polymerization of 2-Methylene-1,3-dioxepane (MDO)

| Entry | [MDO]:[ECTVP]:[AIBN] | Conversion (%) | Mn,GPC ( g/mol ) | Đ |

|---|---|---|---|---|

| P1 | 10:1:0.2 | 99.3 | 5100 | 2.09 |

| P2 | 20:1:0.2 | 98.5 | 6200 | 2.23 |

| P3 | 50:1:0.2 | 87.3 | 11,300 | 2.54 |

| P4 | 100:1:0.2 | 65.2 | 15,800 | 2.76 |

| P5 | 200:1:0.2 | 48.2 | 21,100 | 2.98 |

Data sourced from a study on hyperbranched polycaprolactone synthesis via RAFT polymerization of MDO at 60°C for 96 hours. mdpi.com

Monomer Preparation and Purification for Copolymerization

The quality of the resulting copolymer is highly dependent on the purity of the monomers. Therefore, rigorous preparation and purification steps for both 1,3-dioxepane and 1,3,5-trioxane are critical.

Synthesis and Purification of 1,3-Dioxepane (Butanediol Formal)

1,3-Dioxepane, also known as butanediol (B1596017) formal, is a cyclic formal. nih.govkdfeddersen.com Its synthesis can be achieved through the reaction of an appropriate diol, in this case, 1,4-butanediol, with formaldehyde (B43269) or a formaldehyde equivalent over an acid catalyst. cmu.eduwikipedia.org

For copolymerization applications, commercially available 1,3-dioxepane often requires further purification to remove impurities that can interfere with the polymerization process. A common purification method involves refluxing the monomer over sodium for an extended period (e.g., 24 hours) under an inert atmosphere, such as nitrogen, to remove water and other reactive impurities. acs.org Following reflux, the purified 1,3-dioxepane is obtained by distillation under atmospheric pressure. acs.org

Crystallization and Work-up of 1,3,5-Trioxane

1,3,5-Trioxane, the cyclic trimer of formaldehyde, is the major monomer in the synthesis of polyoxymethylene copolymers. wikipedia.orgnih.gov For high-purity applications, it is often obtained through crystallization from the melt. acs.org A subsequent dehydration step is crucial, which typically involves refluxing the crystallized trioxane over sodium under a nitrogen atmosphere for at least 24 hours. acs.org This process effectively removes water, which can act as a chain transfer agent and affect the final molecular weight of the polymer. google.com

Post-Polymerization Processing and Stabilization

After the copolymerization of trioxane and 1,3-dioxepane, the crude polymer contains an active acidic catalyst and unstable end groups that must be addressed to ensure the thermal stability of the final product. wikipedia.orggoogle.com

The first step in post-polymerization processing is the deactivation of the catalyst. This is typically achieved by adding a deactivator, often an alkaline solution, to the polymer mixture. google.com The crude copolymer is quenched to a temperature of 45°C or lower within a short period (e.g., 30 seconds) after the completion of the polymerization. google.com This rapid cooling and catalyst deactivation are critical to prevent degradation of the polymer. google.com

Following catalyst deactivation, the polymer must be stabilized. Unstable end groups, such as hemiacetals, are prone to "unzipping" or depolymerization upon heating. wikipedia.org These are removed through a process of melt or solution hydrolysis. wikipedia.org The stabilized polymer is then typically centrifuged and dried to yield the final copolymer product. google.com Both homopolymer and copolymer forms of polyoxymethylene are stabilized to mitigate degradation. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Poly(oxymethylene-co-1,3-dioxepane) | |

| 1,3,5-Trioxane | TOX, Trioxin |

| 1,3-Dioxepane | DXP, Butanediol Formal |

| 2-Methylene-1,3-dioxepane | MDO |

| Reversible Addition-Fragmentation chain Transfer | RAFT |

| [(ethoxycarbonothioyl)sulfanyl]propanoate | ECTVP |

| Azobisisobutyronitrile | AIBN |

| Polycaprolactone | PCL |

| 1,4-Butanediol | |

| Formaldehyde | |

| Sodium |

Polymerization Kinetics and Mechanisms of Poly Oxymethylene Co 1,3 Dioxepane

Detailed Reaction Pathway Analysis in Cationic Copolymerization

The transformation from monomers to a solid copolymer follows a specific and well-documented pathway involving distinct physical and chemical stages.

The copolymerization begins with a so-called "induction" period, during which the reaction mixture remains a clear, homogeneous liquid. acs.org During this initial phase, monomer conversion is very limited. acs.org A key characteristic of this stage is its duration, which is dramatically influenced by the initial concentration of the comonomer, 1,3-dioxepane (B1593757). acs.org As the DXP content in the initial monomer mixture increases, the length of the induction period extends significantly. acs.org For instance, in a bulk copolymerization at 80°C, increasing the DXP from 3% to 20% by weight can extend the induction period from a few seconds to nearly half a minute. acs.org

During this phase, soluble polymers are formed. researchgate.net For initial monomer ratios with higher concentrations of DXP (e.g., 20/80 DXP/TOX), the medium becomes turbid and highly viscous before any solid polymer precipitates. acs.org For lower DXP concentrations, the end of the induction period is marked by the sharp appearance of a solid crystalline polymer. acs.org

Table 1: Effect of Initial 1,3-Dioxepane (DXP) Concentration on the Induction Period in Bulk Copolymerization with 1,3,5-Trioxane (B122180) (TOX) at 80°C

| Initial DXP Content (% w/w) | Induction Period (seconds) |

|---|---|

| 3 | ~3 |

| 5 | ~5 |

| 10 | ~12 |

| 20 | ~25-30 |

This table illustrates the direct relationship between the initial comonomer concentration and the duration of the homogeneous induction period. Data is based on findings from bulk copolymerization studies. acs.org

The induction period is followed by a very rapid heterogeneous propagation-crystallization process that drives the reaction to complete conversion. acs.org This stage begins once the growing poly(oxymethylene) sequences, derived from the ring-opening of TOX, reach a critical length necessary to nucleate and crystallize. researchgate.netacs.org The precipitation of the crystalline copolymer creates a new solid phase, and the polymerization is understood to proceed heterophasically at the interface between the liquid monomer mixture and the solid polymer. acs.org

The mechanism is described as a catalyzed crystal growth, where the cationic active chain ends are located on the surface of the newly formed crystals. researchgate.net This simultaneous polymerization and crystallization is a defining feature of the system. researchgate.netresearchgate.net The copolymer chains formed through both propagation and transacetalization reactions are either incorporated directly into the crystal lattice or, depending on their composition, rejected into the amorphous phase. acs.org

Comonomer Reactivity and Insertion

The significant difference in chemical properties between 1,3,5-trioxane and 1,3-dioxepane governs the sequence of events during copolymerization, particularly during the initial homogeneous phase.

A fundamental factor controlling the polymerization mechanism is the vast difference in basicity between the two cyclic ether comonomers. 1,3-Dioxepane, with a pKb value of approximately 6.13, is about four orders of magnitude more basic than 1,3,5-trioxane. acs.org This substantial difference in electron-donating ability dictates which monomer will interact preferentially with the cationic initiator.

Due to its significantly higher basicity, 1,3-dioxepane is protonated by the acid initiator first and preferentially. acs.org This leads to the initiation of polymerization occurring on the DXP monomer. researchgate.netacs.org When the initial concentration of DXP is above its equilibrium concentration for homopolymerization ([DXP]eq,ss), it begins to essentially homopolymerize. researchgate.netacs.org

Consequently, the soluble polymer formed during the induction period is either a homopolymer of DXP or a copolymer that is highly enriched with DXP units. acs.org The significant insertion of trioxymethylene units from the less basic TOX is delayed until the concentration of DXP is depleted to a certain critical level. acs.orgacs.org This preferential consumption of DXP is the primary reason for the extended induction periods observed at higher initial DXP concentrations. acs.org

The structure of the final copolymer—specifically, how DXP units are distributed within the polyoxymethylene backbone—is determined by the initial DXP concentration relative to its equilibrium value. researchgate.netacs.org

Preformed DXP Sequences: When the initial DXP concentration is above its equilibrium value (e.g., in DXP/TOX ratios of 10/90 w/w or higher), the initial homopolymerization of DXP leads to the formation of preformed sequences of poly(1,3-dioxepane). acs.org As the copolymerization proceeds into the heterogeneous stage, these preformed DXP blocks are largely rejected from the crystalline poly(oxymethylene) domains and are instead concentrated in the amorphous phase of the final polymer. acs.org

Single Unit Insertion: Conversely, if the initial DXP concentration is below its equilibrium value (e.g., in DXP/TOX ratios of 5/95 w/w or lower), DXP cannot effectively homopolymerize. researchgate.netacs.org In this scenario, DXP is consumed from the very beginning of the reaction through single-unit insertion into the growing polymer chain. acs.org This results in a copolymer where the insertion of two or more consecutive DXP units is highly improbable. researchgate.netacs.org These isolated DXP units can be incorporated into the crystalline lattice of the poly(oxymethylene) or at its immediate interface. acs.org

Chain Propagation Mechanisms

The growth of the polymer chain in the copolymerization of TOX and DXP is a multifaceted process involving several key mechanistic steps. The propagation is primarily driven by the sequential addition of monomer units to an active cationic center.

Transacetalization is a significant secondary reaction that occurs alongside chain propagation. It involves the cleavage of an acetal (B89532) linkage in the polymer backbone by a cationic active center, leading to a redistribution of monomer units. This process plays a crucial role in determining the final microstructure of the copolymer. acs.org

During the copolymerization of TOX and DXP, transacetalization can lead to a more random distribution of the DXP units along the polyoxymethylene chain. acs.org Initially, due to the higher basicity and reactivity of DXP compared to TOX, blocks of DXP units may be formed. acs.org However, subsequent transacetalization reactions can break up these blocks, resulting in a more homogenous and statistically distributed copolymer. This randomization of the comonomer units is critical for disrupting the crystallinity of the polyoxymethylene segments and achieving the desired mechanical and thermal properties of the final copolymer. The extent of transacetalization can be influenced by factors such as reaction time, temperature, and catalyst concentration. acs.org

Influence of Reaction Parameters on Copolymerization Kinetics

The kinetics of the copolymerization of 1,3,5-Trioxane and 1,3-Dioxepane are highly sensitive to various reaction parameters. Careful control of these parameters is essential for tailoring the polymerization process and the resulting copolymer properties.

Table 1: Effect of Initiator Concentration on Polymerization

| Initiator Concentration | Induction Period | Polymerization Rate |

|---|---|---|

| Low | Relatively constant | Slower |

| High | Relatively constant | Faster |

Note: This table provides a generalized summary based on established kinetic principles.

The initial feed ratio of DXP to TOX is a critical parameter that significantly influences the copolymerization kinetics and the final polymer microstructure. acs.org Due to its higher basicity, DXP is preferentially protonated and incorporated into the polymer chain at the beginning of the reaction. acs.org

An increase in the initial DXP content leads to a longer induction period. acs.org This is because the initial formation of DXP-rich copolymers or homopolymers delays the point at which the crystallization of the oxymethylene sequences from TOX begins. acs.org As the DXP concentration in the feed increases, a larger portion of the DXP comonomer is consumed during this extended induction period. acs.org This initial composition of the copolymer chains, rich in DXP, affects the subsequent crystallization behavior and the final distribution of comonomer units in the polymer. acs.org

Table 2: Influence of Initial DXP/TOX Ratio on Induction Period

| Initial DXP/TOX Ratio (w/w) | Induction Period (seconds) |

|---|---|

| 3/97 | ~3 |

| 10/90 | ~10 |

| 20/80 | ~30 |

Data derived from bulk copolymerization at 80°C with dioxane as the initiator diluent. acs.org

Reaction temperature has a profound impact on the kinetics of the copolymerization. Generally, an increase in temperature leads to an increase in the rates of all elementary reactions, including initiation, propagation, and transacetalization. researchgate.netnih.gov Higher temperatures increase the mobility of the polymer chains and monomers, facilitating more frequent and energetic collisions, which in turn accelerates the polymerization rate. researchgate.net

However, the effect of temperature is complex, as it also influences the crystallization process that occurs concurrently with polymerization. nih.gov At lower temperatures, crystallization can be rapid, potentially trapping unreacted monomers within the crystalline structure. nih.gov Conversely, at higher temperatures, chain growth may significantly outpace crystallization. nih.gov There is often an optimal temperature range that balances the rates of polymerization and crystallization to achieve the desired polymer properties. For the bulk copolymerization of TOX and DXP, temperatures around 80°C are commonly used. acs.org

Role of Diluents and Transfer Agents (e.g., Residual Water, Formic Acid)

In the cationic ring-opening copolymerization of 1,3,5-trioxane (TOX) and 1,3-dioxepane (DXP) to form Poly(oxymethylene-co-1,3-dioxepane) (B12105934), the presence of certain diluents and impurities can significantly influence the polymerization kinetics and the final properties of the copolymer. These substances can act as chain transfer agents, affecting the molecular weight and the nature of the polymer end-groups. Residual water and formic acid are notable examples of such agents.

Residual Water as a Chain Transfer Agent

Residual water is a common impurity in the monomers and reaction medium that plays a crucial role as a chain transfer agent in the cationic polymerization of cyclic acetals. acs.org Its presence leads to a reversible transfer reaction that occurs during both the initial homogeneous phase and the subsequent heterogeneous propagation-crystallization step of the polymerization. acs.org

The primary effect of water is the reduction of the copolymer's molecular weight. acs.org This occurs because the growing polymer chain, which possesses a cationic active center (either an oxonium or a carboxonium ion), can react with water. This reaction terminates the growth of that specific chain by forming a hydroxyl end-group and releasing a proton, which can then initiate a new polymer chain. acs.org This process is a classic example of chain transfer, where the number of polymer chains increases, leading to a decrease in the average molecular weight.

The influence of water on the degree of polymerization (DPn) has been studied quantitatively. For the bulk copolymerization of a 97/3 w/w mixture of TOX and DXP at 80 °C, a linear relationship is observed when the reciprocal of the number-average degree of polymerization (1/DPn) is plotted against the initial water concentration ([H₂O]). acs.org This relationship is described by the Mayo equation, which allows for the determination of the chain transfer constant to water (Ctr,H₂O). acs.org

A study using the Mayo equation for a copolymer containing 97% TOX yielded an approximate chain transfer constant to water (Ctr,H₂O) of 0.27. acs.org This value, determined at 80 °C, highlights that the chain transfer to water is a significant event, being approximately 70 times more prominent than the combined chain transfer reactions to the monomer and the polymer. acs.org

The following table illustrates the effect of the initial water concentration on the number-average degree of polymerization (DPn) of the resulting Poly(oxymethylene-co-1,3-dioxepane).

| Initial Water Concentration (mol L⁻¹) | Number-Average Degree of Polymerization (DPn) |

| 0.005 | ~1800 |

| 0.010 | ~1200 |

| 0.015 | ~900 |

| 0.020 | ~700 |

| 0.025 | ~600 |

Data is estimated based on the graphical representation of 1/DPn versus [H₂O] for the copolymerization of trioxane (B8601419) with dioxepane (97/3, w/w) at 80 °C in bulk. acs.org

Formic Acid as a Transfer Agent

Formic acid is another impurity that can be present in the polymerization system and act as a chain transfer agent. Similar to water, formic acid can react with the growing cationic polymer chain. This interaction can lead to the formation of formate (B1220265) end-groups. The presence of such impurities is generally undesirable when high molecular weight copolymers are targeted, as they contribute to the termination of chain growth. Therefore, for the production of high molecular weight Poly(oxymethylene-co-1,3-dioxepane) with a low melt index (MI), it is crucial to minimize the concentration of active impurities like formic acid in the reaction system.

Structural Characterization and Microstructure of Poly Oxymethylene Co 1,3 Dioxepane

Spectroscopic Analysis Techniques for Molecular Structure Elucidation

Spectroscopic methods are instrumental in determining the molecular makeup of Poly(oxymethylene-co-1,3-dioxepane) (B12105934).

NMR spectroscopy is a powerful tool for obtaining detailed information about the composition, end-groups, and microsequencing of the copolymer chain.

Furthermore, ¹H NMR is sensitive to the different chemical environments of the end-groups. This allows for the identification and quantification of various end-groups, such as hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups, which are important for understanding the polymerization process and the thermal stability of the copolymer.

Table 1: ¹H NMR Chemical Shifts for Poly(oxymethylene-co-1,3-dioxepane)

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Oxymethylene (–O–CH₂–O–) | 4.8-5.0 |

| Dioxepane (–O–CH₂–CH₂–CH₂–CH₂–O–) | 3.7-3.9 |

Note: Chemical shifts are approximate and can vary based on the solvent and the specific copolymer composition.

While ¹H NMR provides compositional data, ¹³C NMR offers deeper insights into the arrangement of the monomer units along the polymer chain, known as the microsequence. The chemical shift of a carbon atom is highly sensitive to its local environment, including the nature of the neighboring monomer units. This allows for the identification and quantification of different triads, i.e., sequences of three monomer units.

For Poly(oxymethylene-co-1,3-dioxepane), this means distinguishing between sequences such as oxymethylene-oxymethylene-oxymethylene (OOO), oxymethylene-oxymethylene-dioxepane (OOD), and dioxepane-oxymethylene-dioxepane (DOD). The relative intensities of the ¹³C NMR signals corresponding to these different sequences provide quantitative information about the monomer distribution, indicating whether the copolymer has a random, blocky, or alternating structure.

Table 2: ¹³C NMR Chemical Shifts for Different Triad (B1167595) Sequences in Poly(oxymethylene-co-1,3-dioxepane)

| Triad Sequence | Carbon Type | Chemical Shift (ppm) |

|---|---|---|

| OOO | –O–C H₂–O– | ~89 |

| OOD | –O–C H₂–O– | ~92 |

Note: Chemical shifts are approximate and serve for illustrative purposes.

To further refine the understanding of the copolymer's sequence, two-dimensional NMR techniques are employed. Pulsed-field gradient heteronuclear multiple quantum coherence (PFG-HMQC) and pulsed-field gradient heteronuclear multiple bond coherence (PFG-HMBC) experiments are particularly useful. These techniques correlate the signals of protons and carbons that are directly bonded (HMQC) or separated by two or three bonds (HMBC).

By analyzing the cross-peaks in the 2D spectra, it is possible to unambiguously assign the ¹H and ¹³C NMR signals and to establish long-range connectivities between different monomer units. This provides detailed and reliable data on the copolymer sequence, confirming the information obtained from one-dimensional NMR and offering a more complete picture of the polymer's microstructure.

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in Poly(oxymethylene-co-1,3-dioxepane). The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

The FTIR spectrum of this copolymer is characterized by strong absorption bands associated with the C–O–C stretching vibrations of the polyoxymethylene backbone. The presence of the 1,3-dioxepane (B1593757) units introduces additional characteristic bands, such as those from C–H stretching and bending vibrations of the methylene (B1212753) groups in the ring. By analyzing the positions and intensities of these bands, the presence of the constituent monomers can be confirmed. FTIR is also useful for detecting the presence of hydroxyl end-groups, which exhibit a broad absorption band in the high-frequency region of the spectrum.

Table 3: Characteristic FTIR Absorption Bands for Poly(oxymethylene-co-1,3-dioxepane)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2850-3000 | C–H stretching | Methylene groups |

| 1000-1200 | C–O–C stretching | Ether linkages |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analysis of Crystalline Structure and Morphology

The physical properties of Poly(oxymethylene-co-1,3-dioxepane) are significantly influenced by its crystalline structure and morphology. The incorporation of 1,3-dioxepane units into the polyoxymethylene chain disrupts the regularity of the structure, which in turn affects the crystallinity.

X-ray Diffraction (XRD) for Crystalline Phase and Unit Cell Structure

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of polyoxymethylene (POM) and its copolymers. researchgate.net The analysis of diffraction patterns provides critical information about the crystalline phases present in the material. For semi-crystalline polymers like POM, XRD patterns typically show sharp peaks superimposed on a broad amorphous halo. The positions and intensities of these peaks are used to identify the unit cell structure of the crystalline domains.

Table 1: Information Obtainable from XRD Analysis

| Parameter Determined | Significance |

| Crystalline Phase Identification | Confirms the type of crystal lattice structure. |

| Unit Cell Dimensions | Provides data on the size and shape of the basic repeating crystalline unit. |

| Degree of Crystallinity | Quantifies the fraction of the material that is crystalline, impacting mechanical properties. netzsch.comresearchgate.net |

| Crystalline Size | Estimates the size of the ordered crystalline domains. |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is essential for studying the thermal transitions of Poly(oxymethylene-co-1,3-dioxepane). vot.plresearchgate.net By measuring the heat flow into or out of a sample as a function of temperature, DSC identifies key thermal events. During a controlled heating scan, the polymer exhibits a glass transition, which corresponds to the transition of the amorphous regions from a rigid to a more flexible state. netzsch.com At higher temperatures, the crystalline domains melt, which is observed as a distinct endothermic peak. netzsch.comvot.pl

Conversely, during a controlled cooling scan from the melt, the process of crystallization is observed as an exothermic peak. researchgate.net The shape and position of these peaks provide insight into the crystallization kinetics and the thermal stability of the polymer. vot.pl The incorporation of 1,3-dioxepane comonomer units into the polyoxymethylene backbone disrupts the regularity of the chain, which can affect the crystallization behavior. nih.gov DSC studies can reveal how the comonomer content influences the temperatures and enthalpies of these transitions. Techniques like StepScan DSC or modulated temperature DSC can be used to separate overlapping thermal events, such as melting and recrystallization, providing a more detailed understanding of the polymer's thermal behavior. vot.pl

Polarized Light Microscopy (PLM) for Spherulitic Morphology

Polarized Light Microscopy (PLM) is a valuable tool for visualizing the supermolecular structures, known as spherulites, that form when polyoxymethylene and its copolymers crystallize from the melt. researchgate.net Spherulites are spherical aggregates of crystalline lamellae that grow radially outwards from a central nucleation point. Because these crystalline structures are birefringent (they have different refractive indices in different directions), they are visible under polarized light, often appearing as characteristic "Maltese cross" patterns.

The size, number, and perfection of these spherulites significantly influence the mechanical properties of the final material. researchgate.net For instance, a structure with many small spherulites generally imparts higher toughness than one with fewer, larger spherulites. researchgate.net PLM allows for the direct observation of how factors like cooling rate, comonomer content, and the presence of nucleating agents affect the spherulitic morphology of Poly(oxymethylene-co-1,3-dioxepane). researchgate.net

Scanning Electron Microscopy (SEM) for Film Morphology

Scanning Electron Microscopy (SEM) provides high-magnification images of the surface topography and morphology of polymer films and fractured surfaces. researchgate.netnih.gov For Poly(oxymethylene-co-1,3-dioxepane) films, SEM can reveal details about surface texture, the presence of defects, and the distribution of any additives or fillers. researchgate.net

When examining the fracture surface of a sample, SEM analysis can help determine the failure mode (e.g., brittle or ductile fracture). researchgate.net The morphology observed can be correlated with the material's microstructure. For example, the boundaries between spherulites can be visualized, and the texture of the fractured surface can provide indirect information about the crystalline structure. nih.govresearchgate.net Field-Emission Scanning Electron Microscopy (FE-SEM) offers even higher resolution, allowing for the examination of finer structural details on the polymer surface. nih.gov

Molecular Weight and Polydispersity Determination

The molecular weight and its distribution are among the most fundamental characteristics of a polymer, as they govern its processing behavior and many of its end-use properties, including strength and toughness. lcms.cz

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. google.comuspnf.com The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules pass through the chromatography column more quickly, while smaller molecules take a more tortuous path and elute later. polymerchar.com

A significant challenge in the GPC analysis of polyoxymethylene polymers is their poor solubility in common GPC eluents at room temperature. google.com This often necessitates indirect methods, where the polymer is first derivatized to improve its solubility before analysis. google.com The GPC system is calibrated with standards of a known molecular weight, such as polystyrene, and universal calibration methods can be employed to obtain more accurate molecular weight values for the polymer being analyzed. lcms.cz The output of a GPC analysis is a chromatogram from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. The PDI is a measure of the breadth of the molecular weight distribution. uspnf.compolymerchar.com

Table 2: Key Parameters from GPC/SEC Analysis

| Parameter | Description |

| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Mw (Weight-Average Molecular Weight) | An average that gives more weight to heavier molecules. |

| PDI (Polydispersity Index) | A measure of the non-uniformity of molecular weights in the polymer (Mw/Mn). A value of 1 indicates a monodisperse sample. |

Quantitative Microstructure Analysis

A quantitative understanding of the copolymer's microstructure is crucial for establishing structure-property relationships. This involves determining the precise composition and arrangement of the monomer units along the polymer chain.

For Poly(oxymethylene-co-1,3-dioxepane), a key parameter is the molar content of the 1,3-dioxepane comonomer. This can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov By analyzing the relative intensities of the NMR signals corresponding to the oxymethylene and dioxepane units, the precise composition of the copolymer can be calculated. nih.gov Furthermore, detailed NMR analysis can provide information on the sequence distribution, revealing the average length of the polyoxymethylene blocks between the comonomer units. nih.gov

DSC can also contribute to quantitative analysis by determining the degree of crystallinity, which is calculated from the melting enthalpy of the sample compared to the theoretical enthalpy of a 100% crystalline material. netzsch.comresearchgate.net Similarly, GPC provides quantitative data on the molecular weight averages and the distribution of molecular weights within the sample. researchgate.netgoogle.com Together, these quantitative analyses provide a comprehensive picture of the copolymer's molecular and solid-state structure.

Determination of Butylene Oxide Counit Placement

The incorporation of 1,3-dioxepane into the polyoxymethylene chain introduces butylene oxide (-O-(CH₂)₄-) counits. The placement and distribution of these units are not random and have been a subject of detailed investigation. Through in situ ¹³C NMR analysis, researchers have been able to monitor the evolution of the copolymer's microstructure during the polymerization process. elsevierpure.com

Kinetic studies have revealed that the formation of the copolymer involves an initial phase of homopolymerization of 1,3-dioxepane. This is followed by a redistribution of the butylene oxide counits throughout the polyoxymethylene chains via transacetalization reactions. elsevierpure.com This mechanism leads to a specific, non-random distribution of the counits.

The ¹³C NMR spectrum of the copolymer exhibits distinct signals corresponding to the different chemical environments of the carbon atoms in the oxymethylene and butylene oxide units. The chemical shifts of the carbon atoms are sensitive to the nature of the neighboring monomer units, allowing for the identification and quantification of various sequences (dyads, triads, pentads, etc.).

Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for Different Sequences in Poly(oxymethylene-co-1,3-dioxepane)

| Sequence | Carbon Atom | Chemical Shift (ppm) |

| O-C H₂-O-CH₂-O | Oxymethylene | 88.9 |

| O-C H₂-O-CH₂-CH₂ | Oxymethylene | 92.5 |

| CH₂-O-C H₂-CH₂-O | Butylene Oxide (α) | 68.7 |

| O-CH₂-C H₂-CH₂-CH₂-O | Butylene Oxide (β) | 27.1 |

Note: The chemical shifts are illustrative and can vary slightly based on the solvent and experimental conditions.

By analyzing the intensities of these signals, the relative proportions of different sequences can be determined, providing a quantitative measure of the butylene oxide counit placement. This data is crucial for understanding how the comonomer is integrated into the polymer backbone and for tailoring the copolymer's properties for specific applications.

Observation of Nonad Sequences

Further refinement of NMR techniques, including two-dimensional NMR methods like PFG-HMQC and PFG-HMBC, has enabled the direct observation of longer sequences within the copolymer chain. For the first time in the analysis of this copolymer, nonad sequences (sequences of nine monomer units) have been identified. elsevierpure.com

The ability to resolve and assign these long sequences provides an unprecedented level of detail about the copolymer's microstructure. It allows for a more rigorous testing of polymerization models and a deeper understanding of the transacetalization reactions that govern the final distribution of comonomer units.

The observation of nonad sequences confirms that the distribution of butylene oxide units is not simply a statistical placement but is influenced by the complex interplay of reaction kinetics and thermodynamic equilibration through chain transfer reactions. elsevierpure.com The analysis of these longer sequences provides a more complete picture of the degree of blockiness or randomness in the copolymer, which directly impacts its crystallinity, melting point, and mechanical strength.

Table 2: Example of Observed Nonad Sequences in Poly(oxymethylene-co-1,3-dioxepane)

| Nonad Sequence Structure (Illustrative) |

| OMO-OMO-B-OMO-OMO |

| OMO-B-OMO-OMO-B |

| B-OMO-OMO-OMO-B |

Where O represents an oxymethylene unit and B represents a butylene oxide unit.

The identification of such specific long-range order within the polymer chain is a testament to the power of modern NMR spectroscopy in polymer characterization. This detailed microstructural information is invaluable for establishing structure-property relationships and for the rational design of polyoxymethylene copolymers with tailored performance characteristics.

Crystallization Behavior of Poly Oxymethylene Co 1,3 Dioxepane

Impact of 1,3-Dioxepane (B1593757) Content on Crystallinity

The degree of crystallinity in Poly(oxymethylene-co-1,3-dioxepane) (B12105934) is intrinsically linked to the concentration of 1,3-dioxepane units within the polymer backbone. The introduction of DXP units, which are larger than the oxymethylene units, disrupts the regular, linear structure of the polyoxymethylene chains. This disruption hinders the chain's ability to fold into a compact, ordered crystalline lattice.

Table 1: Impact of 1,3-Dioxepane (DXP) Content on Copolymer Structure

| Initial DXP/TOX Ratio (w/w) | DXP Incorporation | Effect on Crystalline Phase |

|---|---|---|

| ≤ 5/95 | Primarily single unit insertion. acs.org | Isolated DXP units may be inserted into the crystal. acs.org |

Nucleation and Crystal Growth Kinetics in Copolymer Systems

The kinetics of crystallization in Poly(oxymethylene-co-1,3-dioxepane) systems are characterized by a distinct two-step process. The polymerization typically begins with a homogeneous phase, often referred to as an "induction period," during which soluble oligomers are formed. This is followed by a very rapid, heterogeneous propagation-crystallization step, where the polymer precipitates as it crystallizes from the reaction medium. acs.org

The presence of 1,3-dioxepane significantly influences the duration of the initial induction period. Because DXP is substantially more basic than 1,3,5-trioxane (B122180), it is preferentially protonated and reacts first during cationic polymerization. acs.org At higher initial DXP concentrations, this leads to the initial formation of DXP-rich copolymers or homopolymers. The significant incorporation of oxymethylene units from TOX is delayed until the DXP concentration falls below a critical threshold. acs.org This delay extends the induction period, meaning the time required to reach the onset of crystallization is longer for copolymers with higher DXP content. acs.org

Once nucleation begins, the process is rapid. The analysis of isothermal crystallization kinetics in polymer systems is often described by the Avrami equation, which relates the degree of crystallization to time. mdpi.comresearchgate.net This model can be used to determine the crystallization rate constant. The activation energy for crystallization can then be calculated using the Arrhenius formula, providing insight into the energy barriers for nucleation and crystal growth. mdpi.com For Poly(oxymethylene-co-1,3-dioxepane), the kinetics suggest that the rate-limiting step is often the formation of stable oxymethylene sequence nuclei of a critical size.

Effect of Nucleating Agents on Poly(oxymethylene-co-1,3-dioxepane) Crystallization

In many other polymers, substances like talc (B1216), boron nitride (BN), and various organic salts have proven to be effective nucleating agents. researchgate.netmdpi.comresearchgate.net For instance, boron nitride has been shown to be a highly effective nucleating agent for various polyhydroxyalkanoates (PHAs), significantly increasing the crystallization temperature and reducing the crystallization time. mdpi.comresearchgate.net Similarly, talc is a common nucleating agent used to enhance the crystallization rate of polymers like polylactic acid (PLA) and poly(butylene succinate) (PBS). nih.govplaschina.com.cn

It is reasonable to infer that similar agents could enhance the crystallization of Poly(oxymethylene-co-1,3-dioxepane). By increasing the number of nucleation sites, these agents would likely increase the crystallization temperature (the temperature at which crystallization begins upon cooling from the melt) and reduce the time required for the process, which could be beneficial for industrial processing.

Crystal Partitioning Coefficient and Amorphous Fraction for Dioxepane Units

The final location of the 1,3-dioxepane units—whether they are incorporated into the crystalline lattice or segregated into the amorphous phase—is a key determinant of the copolymer's properties. This distribution is described by the crystal partitioning coefficient.

Studies indicate a strong dependence of this partitioning on the copolymer's microstructure, which is itself a function of the initial comonomer ratio. acs.org

Inclusion in the Crystal: When the DXP concentration is low (e.g., initial DXP/TOX ≤ 5/95 w/w), the DXP units are incorporated as isolated units along the polyoxymethylene chain. In this form, they can be included within the crystal structure or at its immediate interface. acs.org

Exclusion to the Amorphous Fraction: When the initial DXP/TOX ratio is higher (≥ 10/90 w/w), there is a greater probability of forming short sequences of DXP units. These sequences are sterically hindered from fitting into the POM crystal lattice. As a result, they are systematically rejected from the crystalline phase and partitioned into the growing amorphous fraction of the copolymer. acs.org

This partitioning directly confirms that as the DXP content in the copolymer increases, the amorphous fraction becomes larger and enriched with the tetramethyleneoxy –[(CH₂)₄–O]– units derived from DXP. acs.org This selective partitioning is a fundamental aspect of the crystallization behavior of Poly(oxymethylene-co-1,3-dioxepane).

Advanced Poly Oxymethylene Co 1,3 Dioxepane Architectures and Modifications

Nanoparticle Preparation and Film Formation

Tuning Hydrophilicity of Poly(oxymethylene-co-1,3-dioxepane) (B12105934) (co)polymers

The inherent characteristics of Poly(oxymethylene-co-1,3-dioxepane) can be systematically altered to enhance its hydrophilicity. This is primarily achieved through the strategic incorporation of hydrophilic segments into the polymer backbone.

One notable approach involves the synthesis of ABA triblock copolymers, where the 'A' blocks are hydrophilic hyperbranched polyglycerol (hbPG) and the 'B' block is linear poly(oxymethylene) (POM). google.com The hydrophilicity of the resulting material can be precisely controlled by varying the size of the hbPG blocks, which in turn dictates the number of hydroxyl groups. An increase in the number of these hydroxyl groups leads to a marked decrease in the water contact angle of films produced from these copolymers, signifying enhanced surface wettability. google.comgoogle.comcoacechemical.com

Another innovative method is the creation of double hydrophilic graft copolymers. This is achieved through the cationic copolymerization of methyl glyoxylate (B1226380) with 1,3-dioxepane (B1593757). researchgate.netgoogle.com This process yields polyacetals with ester side groups that can be further functionalized. By partially replacing these ester groups with α-amino-ω-methoxypoly(oxyethylene) via reaction with Jeffamine, and then hydrolyzing the remaining ester groups to carboxylate groups, water-soluble graft copolymers with poly(oxyethylene) side chains are formed. researchgate.net These modifications introduce both non-ionic and ionic hydrophilic moieties, significantly altering the polymer's interaction with aqueous environments.

The table below summarizes the effect of incorporating hydrophilic blocks on the contact angle of poly(oxymethylene)-based copolymer films.

Table 1: Effect of Hydrophilic Block Modification on Polymer Film Contact Angle

| Polymer Composition | Number of Hydroxyl Groups | Static Water Contact Angle (°) | Reference |

|---|---|---|---|

| POM with two hydroxyl end groups | 2 | 67 | google.com |

| POM-copolymer with 16 hydroxyl groups | 16 | 29 | google.com |

Film Formation by Sintering of Nanoparticles

A versatile method for processing these modified polyoxymethylene copolymers into functional films involves the sintering of nanoparticles. google.com This technique provides an alternative to conventional methods like injection molding or extrusion, which can be challenging for highly crystalline polymers. google.comazom.com

The process begins with the formation of an aqueous or organic miniemulsion of the copolymer, such as the hyperbranched-linear-hyperbranched ABA triblock copolymers of polyglycerol and poly(oxymethylene). google.comgoogle.comcoacechemical.com This is achieved by combining a solution of the preformed polymer with a surfactant and subjecting it to ultrasonication to create a stable nanoparticle dispersion. justia.com These nanoparticles typically exhibit diameters in the range of 190 to 250 nm. google.comgoogle.comjustia.com

For film formation, the nanoparticle dispersion is deposited onto a substrate, such as a silicon wafer, through methods like drop-casting. google.com The substrate is then heated to a temperature above the melting point of the copolymer, which is generally in the range of 158–165 °C. google.com This sintering process, even for a short duration of about 10 seconds at 180 °C, causes the nanoparticles to coalesce and form a homogeneous, impact-resistant film with a thickness in the micrometer range. google.com Scanning electron microscopy confirms the transformation from discrete nanoparticles to a continuous film structure. google.com

Table 2: Parameters for Film Formation from Poly(oxymethylene)-based Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Nanoparticle Diameter | 190 - 250 nm | google.comgoogle.comjustia.com |

| Sintering Temperature | 180 °C | google.com |

| Sintering Time | 10 s | google.com |

| Resulting Film Thickness | μm range | google.com |

Composites and Blends Incorporating Poly(oxymethylene-co-1,3-dioxepane)

The mechanical and thermal properties of Poly(oxymethylene-co-1,3-dioxepane) can be significantly enhanced through the formation of composites and blends with other materials. The inclusion of 1,3-dioxepane as a comonomer in polyoxymethylene synthesis is a known strategy to improve thermal stability. google.com

Blends:

Blending polyoxymethylene copolymers with elastomers is a common strategy to improve toughness. For instance, melt-compounding with thermoplastic polyurethanes (TPU) having a low glass transition temperature can lead to compositions with extraordinary toughness, as measured by the Notched Izod impact test. google.com To achieve this, the TPU should be dispersed as a separate phase with a small average particle size throughout the polyoxymethylene matrix. google.com Similarly, ternary blends with polyolefin elastomers (POE) and glycidyl (B131873) methacrylate (B99206) grafted high-density polyethylene (B3416737) (GMA-g-HDPE) as a compatibilizer have shown increased notched impact strength. researchgate.net The compatibilizer reacts with the terminal hydroxyl groups of the polyoxymethylene, improving the interfacial adhesion between the POM matrix and the POE dispersed phase. researchgate.net Blends with polyalkylacrylates have also been developed to improve processability and stability while retaining the desirable physical properties of polyoxymethylene. nih.gov

Composites:

Reinforcing polyoxymethylene copolymers with various fibers and fillers is another effective way to enhance their performance.

Glass Fibers: The incorporation of glass fibers, typically in amounts ranging from 5% to 45% by weight, significantly increases the stiffness and strength of the material. google.comjustia.com A coupling agent is often used to improve the compatibility and adhesion between the polyoxymethylene matrix and the glass fibers. google.comjustia.com

Carbon Fibers: Carbon fiber reinforcement leads to a significant increase in flexural modulus and a moderate increase in tensile strength and heat distortion temperature compared to the unmodified polymer. azom.com However, it can also lead to a reduction in elongation at break and impact strength. azom.com

Nanosilica: The addition of nanosilica, sometimes in conjunction with other additives like polylactic acid-grafted polyethylene glycol (PELA), can improve the thermal stability, tensile strength, and elongation at break of polyoxymethylene.

The table below provides a summary of the property enhancements observed in various polyoxymethylene composites and blends.

Table 3: Properties of Poly(oxymethylene) Composites and Blends

| Material | Modifier | Key Property Improvement | Reference |

|---|---|---|---|

| Polyoxymethylene | Thermoplastic Polyurethane (TPU) | Extraordinary toughness (Notched Izod > 375 J/m) | google.com |

| Polyoxymethylene | Polyolefin Elastomer (POE) + GMA-g-HDPE | Peak notched impact strength of 10.81 kJ/m² | researchgate.net |

| Polyoxymethylene | 30% Carbon Fiber | Flexural Modulus: 17.2 GPa, Tensile Strength: 85 MPa | azom.com |

| Polyoxymethylene | Glass Fibers (5-45 wt%) | Increased stiffness and strength | google.com |

| Polyoxymethylene | Nanosilica and PELA | Enhanced thermal stability, tensile strength, and elongation at break |

Theoretical and Computational Studies on Poly Oxymethylene Co 1,3 Dioxepane

Molecular Modeling of Polymer Chain Conformations and Interactions

Molecular modeling, particularly through molecular dynamics (MD) simulations, is employed to understand the three-dimensional structure and dynamic behavior of Poly(oxymethylene-co-1,3-dioxepane) (B12105934) chains. These simulations model the polymer as a collection of atoms interacting through a defined force field, allowing for the exploration of chain conformations and intermolecular interactions.

The conformation of a polymer chain is dictated by the rotational freedom around its constituent chemical bonds. For the polyoxymethylene (POM) segments of the copolymer, the chain configuration is primarily discussed in terms of trans and gauche rotational states. mdpi.com The introduction of the larger, more flexible 1,3-dioxepane (B1593757) unit introduces additional degrees of freedom and alters the local chain architecture. This comonomer unit, with its seven-membered ring structure prior to polymerization, results in a longer -(CH₂)₄-O-CH₂-O- sequence within the polymer backbone compared to the repeating -CH₂-O- units from trioxane (B8601419).

Simulations of polymer blends and copolymers show that the spatial arrangement and mobility of polymer chains are highly dependent on the chemical nature of the constituent monomers. rsc.orgmdpi.com For Poly(oxymethylene-co-1,3-dioxepane), modeling would focus on how the distribution of the 1,3-dioxepane units along the chain affects properties like the glass transition temperature and mechanical response.

Table 1: Key Parameters in Molecular Dynamics Simulations of Polymer Conformations

| Parameter | Description | Relevance to Poly(oxymethylene-co-1,3-dioxepane) |

| Force Field | A set of potential energy functions and parameters that describe the interactions between atoms (e.g., bond stretching, angle bending, torsions, non-bonded interactions). | Determines the accuracy of the simulated polymer behavior. Force fields like COMPASS II or TraPPE-UA are often used for polyethers. documentsdelivered.comnih.gov |

| Radius of Gyration (Rg) | A measure of the overall size and spatial extent of a polymer chain. | Indicates how the incorporation of 1,3-dioxepane affects chain compaction and flexibility compared to a POM homopolymer. |

| End-to-End Distance | The distance between the two ends of a polymer chain. | Provides another measure of chain dimensions and conformation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Reveals details about local packing, such as inter-chain and intra-chain distances between ether oxygen atoms and methylene (B1212753) groups. rsc.org |

| Torsional Angle Distribution | The probability distribution of dihedral angles along the polymer backbone. | Characterizes the preference for gauche versus trans conformations, which dictates the local chain structure. mdpi.com |

Quantum Chemical Calculations for Monomer Reactivity and Polymerization Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for studying the electronic structure of monomers and the energetic landscape of polymerization reactions. mdpi.commdpi.com These calculations can predict the reactivity of monomers like trioxane and 1,3-dioxepane and determine the thermodynamics and kinetics of the ring-opening polymerization (ROP) process.

The polymerizability of cyclic monomers is largely governed by ring strain. mdpi.com DFT calculations can quantify this strain energy, which is released upon ring opening, providing a thermodynamic driving force for the polymerization. The seven-membered 1,3-dioxepane ring is expected to have significant ring strain, making it a suitable candidate for ROP.

For the cationic ROP of trioxane and 1,3-dioxepane, DFT can be used to model the reaction mechanism in detail. This includes the initiation step (e.g., protonation or reaction with a Lewis acid), the propagation steps (nucleophilic attack of a monomer on the active chain end), and potential chain transfer or termination reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for the polymerization can be constructed. researchgate.netresearchgate.net The activation energy (ΔG‡) for the ring-opening of each monomer is a key indicator of its relative reactivity. A lower activation barrier implies a faster rate of incorporation into the polymer chain. mdpi.com

Table 2: Representative Energetic Data from DFT Calculations for Ring-Opening Polymerization of Cyclic Ethers/Esters

| Reaction Step | Parameter | Typical Calculated Value (kcal/mol) | Significance for Copolymerization |

| Monomer Ring Strain | Strain Energy | ~5 - 10 | The release of this energy provides the thermodynamic driving force for polymerization. mdpi.com |

| Initiation | Activation Free Energy (ΔG‡) | 10 - 20 | Determines the efficiency of the initiator in starting the polymer chains. |

| Propagation (Ring-Opening) | Activation Free Energy (ΔG‡) | 15 - 25 | The relative activation energies for trioxane and 1,3-dioxepane will influence their incorporation rates and the resulting copolymer microstructure. mdpi.com |

| Overall Reaction | Enthalpy of Polymerization (ΔHROP) | -10 to -25 | Indicates the overall heat released during the reaction, a key parameter for reactor design and control. A negative value signifies a thermodynamically favorable process. nih.gov |

| Note: These are typical values for related systems and the exact values for the Poly(oxymethylene-co-1,3-dioxepane) system would require specific calculations. |

Simulation of Polymerization Kinetics and Microstructure Evolution

To bridge the gap between molecular-level reaction energetics and macroscopic polymerization outcomes, kinetic simulations are employed. The kinetic Monte Carlo (KMC) method is a powerful stochastic technique for simulating the kinetics of complex polymerization reactions, including copolymerization. researchgate.nettu-clausthal.de

In a KMC simulation of the copolymerization of trioxane and 1,3-dioxepane, the model tracks individual polymer chains and simulates the sequence of reaction events (initiation, propagation, chain transfer, etc.) over time. Each possible reaction event is assigned a probability based on its rate constant, which can be derived from experimental data or from quantum chemical calculations. The simulation proceeds by randomly selecting and executing events according to their probabilities. ethz.chengconfintl.org

This approach allows for the prediction of key polymerization characteristics:

Monomer Conversion vs. Time: Tracking how quickly the monomers are consumed.

Molecular Weight Distribution: Predicting the average molecular weight and the dispersity of the polymer chains.

Copolymer Microstructure: This is a key output, revealing the sequence of monomer units (e.g., random, alternating, or blocky) along the polymer chain. acs.org The microstructure is determined by the relative reactivities of the monomers towards the growing chain end.

By varying input parameters such as monomer concentrations, initiator concentration, and temperature, KMC simulations can be used to explore how different reaction conditions affect the final polymer properties. This makes it an essential tool for process optimization. researchgate.net